1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine
Description
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine (hereafter referred to as Compound X) features a piperazine core substituted with two distinct moieties:
- Position 1: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
- Position 4: A sulfonyl-linked thiophene ring bearing an additional 3-chloro-5-(trifluoromethyl)pyridin-2-ylmethyl substituent.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2F6N4O2S2/c22-15-7-12(20(24,25)26)10-30-17(15)9-14-1-2-18(36-14)37(34,35)33-5-3-32(4-6-33)19-16(23)8-13(11-31-19)21(27,28)29/h1-2,7-8,10-11H,3-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRYCZVTLJMQFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2F6N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridinyl intermediate: This involves the chlorination and trifluoromethylation of pyridine derivatives.
Synthesis of the thiophenyl intermediate:
Coupling reactions: The final step involves coupling the pyridinyl and thiophenyl intermediates with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Scaffolds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0)
- Structure : Piperazine core with a nitrobenzenesulfonyl group and a chlorotrifluoromethylpyridinyl substituent.
- Key Differences : Replaces the thiophene-sulfonyl group in Compound X with a simpler nitrobenzenesulfonyl moiety.
- Synthesis : Prepared via nucleophilic substitution of 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with sulfonylating agents .
- Activity : Demonstrated in enzyme inhibition assays but lacks data on CNS receptor affinity.
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-4-methanesulfonyl-piperazine (CAS 1311278-12-2)
- Structure : Methanesulfonyl group and chlorotrifluoromethylpyridinylmethyl substituent.
- Key Differences : Simpler sulfonyl group (methane vs. thiophene) and a methylene linker to the pyridine ring.
- Metabolism : Piperazine rings are metabolic hotspots; methylene linkers may reduce oxidation compared to direct aryl attachments .
C. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine Derivatives ()
- Examples :
- Compound 20 : Features a thiophen-2-ylbutane-1,4-dione group.
- Compound 21 : Contains a thiophen-2-ylthio moiety.
- Key Differences : Lack the bis-pyridinyl substitution seen in Compound X.
- Activity: These derivatives stimulate glucose uptake (EC~50~ = 0.5–2.0 µM) and inhibit NADH:ubiquinone oxidoreductase, highlighting versatility in therapeutic targeting .
Functional Comparisons
Key Findings :
Halogenation Effects : Chloro and trifluoromethyl groups on pyridine rings enhance receptor binding and metabolic stability by resisting oxidative degradation .
Sulfonyl Group Impact : Thiophene-sulfonyl groups (Compound X) may improve π-π stacking in receptor pockets compared to nitrobenzenesulfonyl (CAS 946387-22-0) or methanesulfonyl (CAS 1311278-12-2) groups .
Metabolic Liabilities : Piperazine cores are prone to deethylation and oxidation, but bulky substituents (e.g., bis-pyridinyl in Compound X) may shield the ring, improving stability .
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution :
- Linker Optimization : Ethyl or methylene linkers (e.g., CAS 1311278-12-2) reduce metabolic clearance compared to direct aryl attachments .
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)sulfonyl]piperazine (CAS Number: 96741-18-3) is a member of a class of compounds known for their potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 377.07 g/mol. The compound features a complex structure that includes a piperazine ring, chlorinated pyridine, and a thiophenesulfonyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF3N2O2S |
| Molecular Weight | 377.07 g/mol |
| CAS Number | 96741-18-3 |
| LogP | 4.5769 |
| PSA | 34.89 Ų |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that it may function as an inhibitor of certain enzymes and receptors implicated in disease processes.
- Inhibition of Protein Targets : The compound has been shown to inhibit bacterial phosphopantetheinyl transferases (PPTases), crucial for bacterial viability and virulence. This inhibition occurs without affecting human orthologues, highlighting its potential as an antibacterial agent .
- Antibacterial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). This effect is mediated through mechanisms that include efflux resistance pathways in Escherichia coli .
Case Studies
Several studies have investigated the biological effects and therapeutic applications of this compound:
-
Antibacterial Efficacy :
- A study evaluated the compound's IC50 values against Bacillus subtilis, showing submicromolar inhibition rates, indicating strong antibacterial properties .
- Further testing confirmed that modifications to the molecular structure could enhance potency, particularly through bioisosteric replacements that maintain activity while improving selectivity .
-
Structural Activity Relationship (SAR) :
- Research into SAR has revealed that specific substitutions on the pyridine and piperazine rings significantly influence biological activity. For instance, electron-withdrawing groups on the pyridine ring were found to decrease potency, while maintaining the nitrogen adjacent to the thiourea moiety was essential for retaining inhibitory effects .
Q & A
Q. What synthetic methodologies are recommended for constructing the piperazine-sulfonyl-thiophene scaffold in this compound?
The synthesis typically involves coupling reactions using carbodiimide-based reagents. For example, HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF with NEt₃ (triethylamine) as a base are employed to activate carboxylic acid intermediates. Cyclization steps may require phosphorous oxychloride at elevated temperatures (e.g., 120°C) to form heterocyclic cores. Purification via column chromatography and characterization using IR spectroscopy and mass spectrometry (e.g., observed m/z 432.0765) are critical for validation .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a combination of ¹H/¹³C NMR to verify substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct splitting patterns). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z deviation < 5 ppm). IR spectroscopy identifies functional groups like sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) and piperazine N-H bends .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Begin with in vitro antibacterial screens against Gram-negative (Xanthomonas oryzae) and Gram-positive models. Use minimum inhibitory concentration (MIC) assays and scanning electron microscopy (SEM) to observe morphological changes in bacterial membranes, which may indicate membrane disruption mechanisms .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thiophene-sulfonyl-piperazine linkage?
Conduct Design of Experiments (DoE) to test variables:
- Coupling reagent efficiency : Compare TBTU vs. HATU in DMF or dichloromethane.
- Temperature : Optimize between 0°C (to reduce side reactions) and room temperature.
- Base selection : NEt₃ vs. DIEA (diisopropylethylamine) for improved solubility. Data from similar aryl piperazine syntheses suggest HATU at 25°C in DMF with DIEA increases yields by ~15% compared to TBTU .
Q. What computational strategies support structure-activity relationship (SAR) studies for receptor targeting?
Use molecular docking (e.g., AutoDock Vina) to model interactions with 5-HT₁A or σ₁ receptors , focusing on the trifluoromethylpyridine moiety’s hydrophobic pockets. Molecular dynamics simulations (GROMACS) can assess binding stability over 100 ns trajectories. Validate predictions with in vitro radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) .
Q. How should contradictory data on antibacterial efficacy be resolved?
Case example: If MIC values vary across bacterial strains, perform metabolomic profiling (LC-MS) to identify strain-specific resistance mechanisms (e.g., efflux pump upregulation). Cross-reference with transcriptomic data (RNA-seq) to pinpoint overexpression of resistance genes. Validate using knockout mutants to isolate resistance pathways .
Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments?
For chiral centers or rotamers, employ NOESY/ROESY NMR to detect through-space correlations. X-ray crystallography provides definitive confirmation of solid-state conformation. If crystals are unattainable, ECD (electronic circular dichroism) combined with DFT calculations can infer absolute configuration .
Methodological Optimization Questions
Q. How can AI-driven tools enhance reaction condition predictions for this compound?
Implement COMSOL Multiphysics coupled with machine learning (e.g., random forest models) to simulate reaction kinetics and optimize parameters like solvent polarity, catalyst loading, and reaction time. AI platforms (e.g., IBM RXN) trained on aryl piperazine datasets can propose novel retrosynthetic pathways .
Q. What strategies improve scalability while maintaining purity in multi-step syntheses?
Use flow chemistry for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce byproducts. In-line FTIR monitoring enables real-time adjustment of reagent stoichiometry. For purification, centrifugal partition chromatography (CPC) outperforms traditional columns in resolving polar impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
